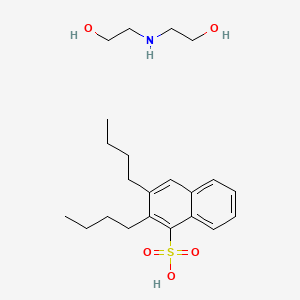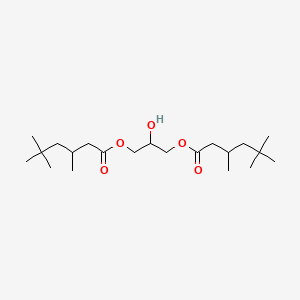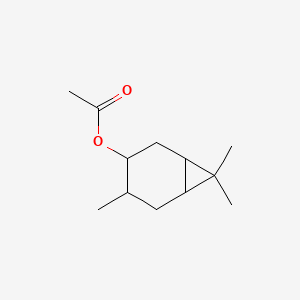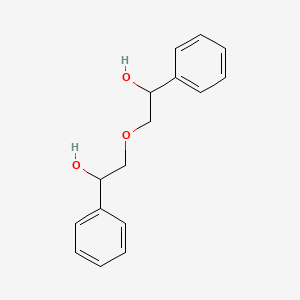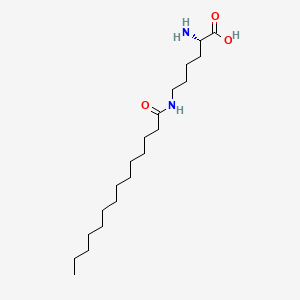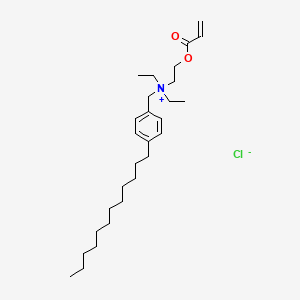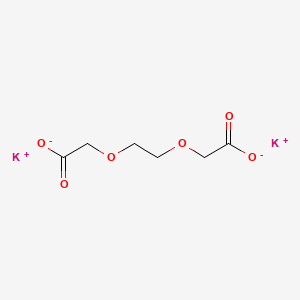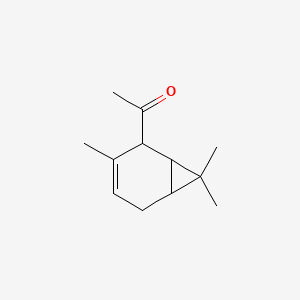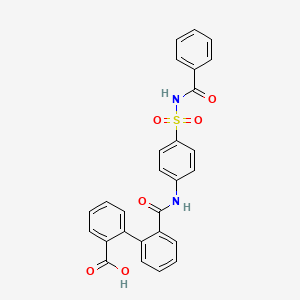
9-Isopropyl-2-methyl-1,5-dioxaspiro(5.5)undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 303-764-6, also known as Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride, is a chemical compound with the molecular formula C9H12ClNO3. This compound is recognized for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction of 3,4-methylenedioxyaniline with ethylene oxide in the presence of a catalyst to form Hydroxyethyl-3,4-methylenedioxyaniline. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride typically involves large-scale batch reactions. The process is optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant and its effects on cellular pathways.
Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Additionally, it may interact with enzymes and proteins, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride can be compared with other similar compounds, such as:
Hydroxyethyl-3,4-methylenedioxybenzene: Similar structure but lacks the amine group.
3,4-Methylenedioxyaniline: Parent compound without the hydroxyethyl group.
Hydroxyethyl-3,4-methylenedioxyphenol: Contains a phenol group instead of an amine.
The uniqueness of Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
94213-59-9 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
4-methyl-9-propan-2-yl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24O2/c1-10(2)12-4-7-13(8-5-12)14-9-6-11(3)15-13/h10-12H,4-9H2,1-3H3 |
InChI Key |
IEETZJSBEFIQRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC2(O1)CCC(CC2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


